molecular formula C15H28O B167302 Cyclopentadecanone CAS No. 502-72-7

Cyclopentadecanone

Cat. No.: B167302
CAS No.: 502-72-7
M. Wt: 224.38 g/mol
InChI Key: OSOIQJGOYGSIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentadecanone is a macrocyclic ketone with a 15-membered carbon ring. It is known for its musky odor and is widely used in the fragrance industry. This compound is also found in nature, particularly in the secretion of the North American musk rat. This compound is valued for its unique scent and its potential biological activities, including antibiotic and antitumor properties .

Biochemical Analysis

Biochemical Properties

Cyclopentadecanone is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to activate human musk receptors OR5AN1 and OR1A1 . The nature of these interactions is largely due to the structure and properties of this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate human musk receptors, which can lead to changes in cellular responses .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, it has been found to activate human musk receptors OR5AN1 and OR1A1, which can lead to changes in cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation

Subcellular Localization

Disclaimer: The information provided in this article is based on the current knowledge and understanding of this compound as of 2024. As scientific research progresses, our understanding of this compound may change. Always refer to the most recent scientific literature for the most accurate and up-to-date information .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadecanone can be synthesized through various methods. One notable method involves the ozonization of 15-tetracosenic acid, followed by oxidation and esterification. This process yields this compound with a 38.5% efficiency . Another method involves the reaction of cyclododecene with acryloyl chloride to form a ketene intermediate, which is then reacted with a sulfonyl hydrazine compound to obtain a hydrazone intermediate. This intermediate undergoes ring opening and hydrogenation to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of renewable plant resources, such as Malania oleifera Chum oil, which contains a high content of 15-tetracosenic acid. This method is economically viable and environmentally friendly, as it utilizes natural resources efficiently .

Chemical Reactions Analysis

Types of Reactions: Cyclopentadecanone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclopentadecanolide, a macrocyclic lactone.

    Reduction: Reduction of this compound can yield cyclopentadecanol.

    Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and sulfonyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Cyclopentadecanolide

    Reduction: Cyclopentadecanol

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Cyclopentadecanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentadecanone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of specific enzymes and receptors involved in biological processes. For example, its antibiotic properties may be due to its ability to inhibit bacterial enzymes, while its antitumor effects could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Cyclopentadecanone is unique among macrocyclic ketones due to its 15-membered ring structure. Similar compounds include:

This compound stands out due to its specific ring size and the unique properties it imparts to fragrances and other applications.

Properties

IUPAC Name

cyclopentadecanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOIQJGOYGSIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCC(=O)CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047141
Record name Cyclopentadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-72-7
Record name Cyclopentadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentadecanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOPENTADECANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentadecanone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentadecanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTADECANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T09G246LET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclopentadecane in a round-bottomed flask having an attached reflux condenser. Air is passed at approximately 15 l/h through the reaction mixture for 8 hours at said temperature. Cyclopentadecanol is obtained at a selectivity of 19% and cyclopentadecanone at a selectivity of 48%, at a cyclopentadecane conversion rate of 46%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentadecanone
Reactant of Route 2
Cyclopentadecanone
Reactant of Route 3
Cyclopentadecanone
Reactant of Route 4
Cyclopentadecanone
Reactant of Route 5
Cyclopentadecanone
Reactant of Route 6
Cyclopentadecanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.